molecular formula C17H18FN3O2S2 B3012909 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 851409-64-8

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B3012909
CAS No.: 851409-64-8
M. Wt: 379.47
InChI Key: LJQUKPJBSAMSTP-UHFFFAOYSA-N
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Description

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O2S2 and its molecular weight is 379.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Thieno[3,2-d]pyrimidine derivatives, which include the compound , have been synthesized and evaluated for their potent anticancer activities. These compounds have shown comparable anticancer activity to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Dual Inhibition of Enzymes for Antitumor Effects

  • Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting substantial antitumor properties. The ethyl substitution enhances the potency and spectrum of tumor inhibition compared to its analogues (Gangjee et al., 2009).

Antibacterial and Antifungal Properties

  • Thiazolo[3,2-a]pyrimidine derivatives, related to the compound of interest, have shown excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as against yeast-like and filamentous fungi (Youssef et al., 2011).

Development as Oral Drug Candidates

  • Chromone-Pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activities. The ADMET parameters of these compounds suggest good oral drug-like properties, indicating potential as oral drug candidates (Tiwari et al., 2018).

Synthesis and Characterization in Pharmacological Applications

  • Studies have detailed the synthesis and characterization of various thieno[3,2-d]pyrimidine derivatives, emphasizing their relevance in pharmacological research and potential medicinal applications (Hachiyama et al., 1983).

Anti-inflammatory and Analgesic Properties

  • Novel derivatives incorporating thieno[3,2-a]pyrimidine have been synthesized and evaluated for anti-inflammatory and analgesic activities, with some showing significant effects in this regard (Alam et al., 2010).

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S2/c1-3-21-16(23)15-13(7-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-5-11(18)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQUKPJBSAMSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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